molecular formula C17H20N2O2S B4547620 N-(4-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

N-(4-METHOXYPHENETHYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA

Cat. No.: B4547620
M. Wt: 316.4 g/mol
InChI Key: LNVHPUATOYDKOX-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA typically involves the reaction of 4-methoxyphenethylamine with 3-(methylsulfanyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The methoxy and methylsulfanyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXYPHENETHYL)-N’-PHENYLUREA
  • N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]THIOUREA
  • N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]CARBAMATE

Uniqueness

N-(4-METHOXYPHENETHYL)-N’-[3-(METHYLSULFANYL)PHENYL]UREA is unique due to the presence of both methoxy and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-15-8-6-13(7-9-15)10-11-18-17(20)19-14-4-3-5-16(12-14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVHPUATOYDKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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